molecular formula C26H23NO3 B2935896 4-tert-butyl-N-(4-oxo-2-phenyl-4H-chromen-6-yl)benzamide CAS No. 923157-93-1

4-tert-butyl-N-(4-oxo-2-phenyl-4H-chromen-6-yl)benzamide

Cat. No.: B2935896
CAS No.: 923157-93-1
M. Wt: 397.474
InChI Key: AMAFDYISKRFALT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-tert-butyl-N-(4-oxo-2-phenyl-4H-chromen-6-yl)benzamide is a synthetic chromone-carboxamide derivative of interest in medicinal chemistry and biochemical research. Chromone-based compounds are recognized as privileged structures in drug discovery due to their wide range of biological activities. This compound features a benzamide group linked to the 6-position of the 4H-chromen-4-one (chromone) core, a structural motif found in molecules being investigated for their ability to inhibit bacterial biofilm formation by targeting Quorum Sensing (QS) systems, specifically the PqsR receptor in Pseudomonas aeruginosa . Chromone-carboxamide scaffolds are also studied for their potential cytotoxic and antioxidant properties, making them relevant for research in oncology and oxidative stress . Researchers can utilize this compound as a key intermediate or reference standard in the synthesis and biological evaluation of novel therapeutic agents. This product is intended for laboratory research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

4-tert-butyl-N-(4-oxo-2-phenylchromen-6-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23NO3/c1-26(2,3)19-11-9-18(10-12-19)25(29)27-20-13-14-23-21(15-20)22(28)16-24(30-23)17-7-5-4-6-8-17/h4-16H,1-3H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMAFDYISKRFALT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)OC(=CC3=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-butyl-N-(4-oxo-2-phenyl-4H-chromen-6-yl)benzamide typically involves multi-step organic reactions. One common method includes the condensation of 4-tert-butylbenzoyl chloride with 4-oxo-2-phenyl-4H-chromen-6-amine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-tert-butyl-N-(4-oxo-2-phenyl-4H-chromen-6-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol or to reduce other functional groups present in the molecule.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions to introduce new substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Based on the search results provided, here's what is known about the applications of compounds related to "4-tert-butyl-N-(4-oxo-2-phenyl-4H-chromen-6-yl)benzamide":

General Information

  • CAS Number: 923157-93-1
  • Chemical Name: this compound
  • Molecular Formula: C26H23NO3

Related Compounds and Applications

While there isn't specific information on "this compound", the search results provide information on related compounds with similar structures and some potential applications.

  • Chromen Derivatives:
    • N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-6-yl]pyridine-3-carboxamide: This compound has a PubChem CID of 18568773 and a molecular weight of 398.5 g/mol .
    • N-(TERT-BUTYL)-4-((4-METHYL-2-OXO-2H-CHROMEN-6-YL)OXY)BUTANAMIDE: This compound is listed by Sigma-Aldrich .
  • Anti-inflammatory Agents:
    • Certain synthesized compounds, such as (2′-fluoro-[1,1′-biphenyl]-4-yl)(2-hydroxy-4,6-dimethoxy-3-(1-methyl-1H-pyrazol-5-yl)phenyl)methanone (PYZ44), 3′-bromo-[1,1′-biphenyl]-4-yl)(2-hydroxy-4,6-dimethoxy-3-(1-methyl-1H-pyrazol-5-yl)phenyl)methanone (PYZ45), and 2-hydroxy-4,6-dimethoxy-3-(1-methyl-1H-pyrazol-5-yl)phenyl)(4′-methoxy-[1,1′-biphenyl]-4-yl)methanone (PYZ46), have demonstrated anti-inflammatory and antioxidant activity .
  • Anti-Cancer Activity:
    • A review mentions a compound, N-(1H-benzo[d]imidazol-2-yl)-2-((4-oxo-2-phenyl-4H-chromen-7-yl)oxy)acetamide, which showed a remarkable anti-inflammatory effect. It also demonstrated cyclooxygenase (COX) inhibition .

Data Table (based on related compounds)

CompoundActivity/Application
N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-6-yl]pyridine-3-carboxamideUnknown
N-(TERT-BUTYL)-4-((4-METHYL-2-OXO-2H-CHROMEN-6-YL)OXY)BUTANAMIDEUnknown
(2′-fluoro-[1,1′-biphenyl]-4-yl)(2-hydroxy-4,6-dimethoxy-3-(1-methyl-1H-pyrazol-5-yl)phenyl)methanone (PYZ44)Anti-inflammatory & Antioxidant
3′-bromo-[1,1′-biphenyl]-4-yl)(2-hydroxy-4,6-dimethoxy-3-(1-methyl-1H-pyrazol-5-yl)phenyl)methanone (PYZ45)Anti-inflammatory & Antioxidant
2-hydroxy-4,6-dimethoxy-3-(1-methyl-1H-pyrazol-5-yl)phenyl)(4′-methoxy-[1,1′-biphenyl]-4-yl)methanone (PYZ46)Anti-inflammatory & Antioxidant
N-(1H-benzo[d]imidazol-2-yl)-2-((4-oxo-2-phenyl-4H-chromen-7-yl)oxy)acetamideAnti-inflammatory & COX InhibitionCyclooxygenase (COX) inhibition at 10 μM for COX 2 was 85.91 ± 0.23%, with an IC50 of 3.11 ± 0.41 μM, and for COX 1 was 25.91 ± 0.77%, with an IC50 of 90(μg/mL)

Mechanism of Action

The mechanism of action of 4-tert-butyl-N-(4-oxo-2-phenyl-4H-chromen-6-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Physicochemical Comparison
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Potential Applications
Target Compound C₂₆H₂₅NO₃ ~427.5 4-tert-butyl, chromen-6-yl Kinase inhibition, Neuroleptics
4-tert-butyl-N-(4-methoxyphenyl)benzamide C₁₈H₂₁NO₂ 283.37 4-tert-butyl, 4-methoxyphenyl Polymer modifiers, Drug intermediates
N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-6-yl]-4-methoxybenzamide C₂₇H₂₅NO₄ 427.5 4-methoxy, 4-tert-butylphenyl Surface coatings, Medicinal chemistry
Rip-B () C₁₇H₁₉NO₃ 285.34 3,4-dimethoxyphenethyl Biochemical research
Table 2: Toxicity Comparison (Based on )
Compound Acute Toxicity (Oral) Acute Toxicity (Dermal) Acute Toxicity (Inhalation)
4-tert-butyl-N-(quinolin-8-yl)benzamide Category 4 Category 4 Category 4
Target Compound (Predicted) Likely Category 4* Likely Category 4* Likely Category 4*

*Assumed based on structural similarity.

Key Research Findings

  • Structural Flexibility : The tert-butyl group enhances hydrophobicity and steric bulk, while chromen systems contribute to planar rigidity. This combination may optimize interactions with hydrophobic enzyme pockets (e.g., kinases) .
  • Synthetic Challenges : Bulky substituents reduce reaction yields, as seen in (Rip-D: 34% yield). The target compound’s synthesis may require optimized coupling conditions .
  • Diverse Applications : Benzamide derivatives span neuroleptics, kinase inhibitors, and polymer modifiers, highlighting the scaffold’s versatility .

Biological Activity

4-tert-butyl-N-(4-oxo-2-phenyl-4H-chromen-6-yl)benzamide is a synthetic compound belonging to the class of chromen-4-one derivatives. This compound has gained attention for its potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties. This article reviews the current understanding of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a chromen-4-one core, characterized by a fused benzene and pyrone ring system. Its molecular formula is C26H23NO3C_{26}H_{23}NO_3, and it has a molecular weight of 413.46 g/mol. The presence of the tert-butyl group enhances its lipophilicity, potentially influencing its biological interactions.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory processes and cancer cell proliferation. For example, it has been shown to inhibit cyclooxygenase (COX) enzymes and lipoxygenases (LOX), which are critical in inflammatory pathways .
  • Antioxidant Activity : The antioxidant properties are thought to arise from its ability to scavenge free radicals, thereby protecting cells from oxidative stress.
  • Cell Signaling Modulation : It may modulate various signaling pathways, including the NF-kB pathway, which is crucial in regulating immune responses and inflammation.

Anticancer Properties

Research has indicated that this compound exhibits cytotoxic effects against various cancer cell lines. In vitro studies have demonstrated significant inhibition of cell proliferation in breast cancer (MCF-7) cells with IC50 values indicating effective dose-response relationships .

Anti-inflammatory Effects

Studies have shown that this compound can significantly reduce inflammation markers in vitro and in vivo models. For instance, it has been observed to lower levels of pro-inflammatory cytokines in treated macrophages .

Antioxidant Activity

The antioxidant capacity of the compound was evaluated using various assays, such as DPPH radical scavenging activity. Results indicated a strong ability to neutralize free radicals, suggesting potential protective effects against oxidative damage .

Data Table: Summary of Biological Activities

Activity TypeAssay TypeResultReference
AnticancerMCF-7 Cell ProliferationIC50 = 10.4 μM
Anti-inflammatoryCytokine Release AssayReduced TNF-alpha levels
AntioxidantDPPH Scavenging AssaySignificant radical scavenging

Case Studies

  • Case Study on Anticancer Effects : A study conducted on breast cancer cell lines demonstrated that treatment with this compound led to apoptosis via the activation of caspase pathways. This indicates its potential as a therapeutic agent in cancer treatment.
  • Anti-inflammatory Mechanisms : In a model of acute inflammation, administration of the compound resulted in decreased edema formation and lower levels of inflammatory mediators compared to control groups, highlighting its therapeutic potential in inflammatory diseases.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.